Me4 t-ButylXPhos Palladacycle Gen. 3, min 95%

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

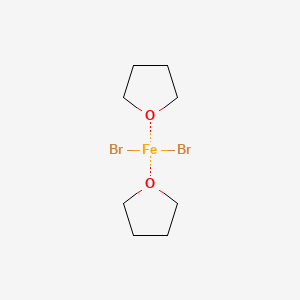

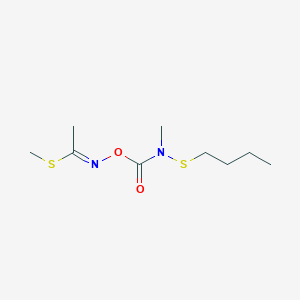

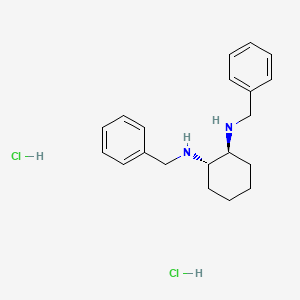

“Me4 t-ButylXPhos Palladacycle Gen. 3” is a compound with the molecular formula C46H67NO3PPdS+. It’s a third-generation Buchwald palladium precatalyst . The compound is dark green in color .

Molecular Structure Analysis

The InChI string of the compound isInChI=1S/C33H53P.C12H9N.CH4O3S.Pd/c1-19(2)26-17-27(20(3)4)30(28(18-26)21(5)6)29-24(9)22(7)23(8)25(10)31(29)34(32(11,12)13)33(14,15)16;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h17-21H,1-16H3;1-6,8-9,13H;1H3,(H,2,3,4);/q;-2;;+2/p+1 . The exact mass of the compound is 850.36141 g/mol . Chemical Reactions Analysis

“Me4 t-ButylXPhos Palladacycle Gen. 3” is used as a catalyst for cross-coupling reactions . It demonstrates improved stability and reactivity from previous generations .Physical And Chemical Properties Analysis

The compound has a molecular weight of 851.5 g/mol . It has a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 5, and a rotatable bond count of 7 . The topological polar surface area is 63.8 Ų .科学的研究の応用

Palladacycles as Antimicrobial Agents Palladacycles, including Me₄ t-ButylXPhos Palladacycle, have been explored for their antimicrobial properties, showing promise in the development of new antibacterial, antifungal, antimycobacterial, and antiprotozoal agents. Their structural activity relationship (SAR) is crucial for understanding how these compounds can be optimized for medical applications, offering a pathway to less toxic drug compounds with significant biological properties (Elgazwy et al., 2012).

Catalysis in Cross-Coupling Reactions The efficiency of Me₄ t-ButylXPhos Palladacycle in catalytic processes, especially in C-C and C-X bond-forming cross-coupling reactions, is underscored by its ability to facilitate reductive elimination, thus enhancing catalysis. Studies comparing ligand bite angles have highlighted the significance of these catalysts in improving cross-coupling efficiency, pointing towards their essential role in synthetic organic chemistry (Birkholz, Freixa, & van Leeuwen, 2009).

Advancements in Arylation Techniques The development of new palladium catalysts, such as Me₄ t-ButylXPhos Palladacycle, for the arylation of amines and alcohols showcases their critical role in enhancing the scope and efficiency of synthetic methodologies. These catalysts have been pivotal in advancing natural product synthesis, new synthetic methods, and applications in medicinal chemistry, illustrating their broad utility across various fields of research (Muci & Buchwald, 2002).

Environmental and Water Treatment Applications Research into the use of palladium-based catalysts, including Me₄ t-ButylXPhos Palladacycle, in the treatment of priority contaminants in water highlights their potential in environmental science. Despite challenges related to catalyst activity, stability, and fouling, advancements in this area could lead to more sustainable solutions for water purification and the broader field of environmental remediation (Chaplin et al., 2012).

Safety and Hazards

特性

IUPAC Name |

ditert-butyl-[2,3,4,5-tetramethyl-6-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;methanesulfonic acid;palladium(2+);(2-phenylphenyl)azanide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H53P.C12H9N.CH4O3S.Pd/c1-19(2)26-17-27(20(3)4)30(28(18-26)21(5)6)29-24(9)22(7)23(8)25(10)31(29)34(32(11,12)13)33(14,15)16;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h17-21H,1-16H3;1-6,8-9,13H;1H3,(H,2,3,4);/q;-2;;+2/p+1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMEGCNBORPOUMP-UHFFFAOYSA-O |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1C)C2=C(C=C(C=C2C(C)C)C(C)C)C(C)C)[PH+](C(C)(C)C)C(C)(C)C)C)C.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2[NH-].[Pd+2] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H67NO3PPdS+ |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

851.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![17-(3,3-Dimethoxy-propyl)-10,13-dimethyl-1,2,3,4,7,8,9,10,11,12,13,14,15,16,17,20-hexadecahydro-cyclopropa[15,16]cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B6308379.png)

![Diethyl [N-methyl(benzyl)amino]malonate hydrochloride](/img/structure/B6308401.png)

![N-[(2-Methylpyrimidin-4-yl)methyl]propan-2-amine dihydrochloride propan-2-ol](/img/structure/B6308455.png)

![N-(2-Methyloctahydro-3aH-pyrrolo[3,4-c]pyridin-3a-yl)acetamide dihydrochloride](/img/structure/B6308470.png)